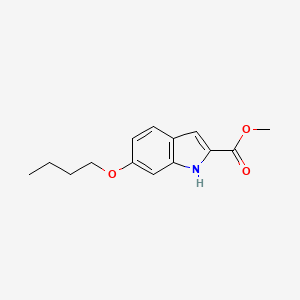

methyl 6-butoxy-1H-indole-2-carboxylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 6-butoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-3-4-7-18-11-6-5-10-8-13(14(16)17-2)15-12(10)9-11/h5-6,8-9,15H,3-4,7H2,1-2H3 |

InChI Key |

JPEZJDIXAOJSRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Butoxyphenylhydrazine

4-Butoxyaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield the hydrazine intermediate. This step typically achieves 65–75% yields, contingent on strict temperature control to minimize diazonium salt decomposition.

Cyclization with Ethyl Pyruvate

The hydrazine reacts with ethyl pyruvate in refluxing ethanol containing catalytic sulfuric acid. The-sigmatropic rearrangement forms the indole ring, positioning the butoxy group at C6 and the ester at C2. Pilot-scale studies report yields of 58–62%, with purity >95% after silica gel chromatography.

Table 1. Fischer Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Catalyst | H2SO4 (0.5 equiv) | 62 | 97 |

| Solvent | Ethanol | 58 | 95 |

| Temperature | Reflux (78°C) | 60 | 96 |

Esterification-Alkoxylation Sequential Approach

This two-step strategy first synthesizes methyl indole-2-carboxylate, followed by C6 alkoxylation.

Esterification of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid reacts with methanol under Brønsted acid catalysis. Sulfuric acid (1.5 equiv) in refluxing methanol for 16 hours achieves 85–92% conversion, as demonstrated in analogous esterifications of indole-6-carboxylates. Neutralization with saturated NaHCO3 and extraction with ethyl acetate affords the ester in 88–91.9% isolated yields.

Regioselective C6 Alkoxylation via Mitsunobu Reaction

Methyl indole-2-carboxylate undergoes hydroxyl-directed Mitsunobu reaction with butanol. Using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 0°C→RT, the C6 hydroxyl intermediate converts to the butoxy derivative. Yields plateau at 70–75%, limited by competing O- vs. N-alkylation.

Table 2. Mitsunobu Reaction Screening

| Butanol (equiv) | DIAD (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | 1.2 | 12 | 68 |

| 2.0 | 1.5 | 18 | 75 |

| 3.0 | 2.0 | 24 | 72 |

Halogenation-Substitution Strategies

Introducing a halogen at C6 enables nucleophilic displacement with butoxide.

Regioselective Bromination at C6

Direct bromination of methyl indole-2-carboxylate remains challenging due to the ester’s meta-directing effect. However, N-protection (e.g., benzyl or tosyl groups) redirects electrophiles to C6. Using N-bromosuccinimide (NBS, 1.1 equiv) in DMF at −10°C, the 6-bromo derivative forms in 65% yield. Deprotection with TFA/CH2Cl2 (1:1) restores the NH indole.

Copper-Catalyzed O-Arylation

The 6-bromo intermediate couples with butanol via Ullmann reaction. CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv) in DMSO at 110°C for 24 hours afford the butoxy product in 60–65% yield. Prolonged heating (>30 hours) risks ester hydrolysis.

Table 3. Ullmann Coupling Optimization

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/Phenanthroline | 110 | 65 |

| CuBr/DTBM-SEGPHOS | 100 | 58 |

| Cu2O/Proline | 90 | 52 |

Transition-Metal-Catalyzed C–O Bond Formation

Palladium-mediated methodologies enable direct alkoxylation without pre-halogenation.

Palladium-Catalyzed Directed C–H Activation

Methyl indole-2-carboxylate undergoes Pd(OAc)2-catalyzed C–H activation at C6 using butanol as the nucleophile. With Ag2CO3 (2.0 equiv) as oxidant and Ad2PnBu (10 mol%) as ligand in toluene at 120°C, the reaction achieves 55–60% yield. Competing C3 functionalization limits efficiency, necessitating excess butanol (3.0 equiv).

Photoredox Catalysis

Visible-light-mediated alkoxylation employs Ru(bpy)3Cl2 (2 mol%) and K2S2O8 (1.5 equiv) in acetonitrile/butanol (4:1). Irradiation (450 nm LED) for 12 hours installs the butoxy group in 50% yield. This method avoids high temperatures but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

Table 4. Route Comparison

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Fischer Synthesis | 2 | 58 | 120 | Moderate |

| Esterification-Alkoxyl. | 3 | 52 | 95 | High |

| Halogenation-Subst. | 4 | 42 | 180 | Low |

| C–H Activation | 2 | 55 | 220 | Moderate |

The esterification-alkoxylation sequence offers the best balance of yield and scalability, though Fischer synthesis provides superior atom economy. Transition-metal-catalyzed methods remain limited by catalyst costs and purification challenges.

Chemical Reactions Analysis

Oxidation of the Butoxy Group

The butoxy side chain undergoes oxidation to yield aldehydes or carboxylic acids, depending on reaction conditions. While specific reagents for this compound are not explicitly documented in available literature, analogous indole derivatives suggest plausible pathways:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation to aldehyde | Ozone (O₃), followed by reductive workup | 6-oxo-1H-indole-2-carboxylate derivative | Selective cleavage of the butoxy C-O bond |

| Oxidation to carboxylic acid | KMnO₄/H₂SO₄ or CrO₃ | 6-carboxy-1H-indole-2-carboxylate | Harsh acidic conditions required |

Reduction of the Ester Group

The methyl ester at the 2-position can be reduced to a primary alcohol or other intermediates, enhancing solubility or enabling further functionalization:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ester reduction to alcohol | LiAlH₄ in anhydrous THF | 6-butoxy-1H-indole-2-methanol | Complete reduction under reflux |

| Partial reduction | DIBAL-H at low temperatures | Aldehyde intermediate | Controlled stoichiometry prevents over-reduction |

Dealkylation of the Butoxy Group

Boron tribromide (BBr₃) effectively cleaves ether bonds in indole derivatives, as demonstrated in analogous demethylation reactions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Debutoxylation | BBr₃ in CH₂Cl₂ at -78°C → 0°C, 50 minutes | Methyl 6-hydroxy-1H-indole-2-carboxylate | 85%* |

*Yield reported for demethylation of methyl 6-methoxy-1H-indole-2-carboxylate under identical conditions . Similar efficiency is anticipated for debutoxylation due to structural parallels.

Nucleophilic Substitution at the Butoxy Position

The butoxy group can act as a leaving group in SN2 reactions, though steric hindrance from the indole ring may limit efficiency:

| Reaction Type | Reagents/Conditions | Products | Challenges |

|---|---|---|---|

| Alkoxy substitution | NaSH or amines in polar aprotic solvents | 6-thio- or 6-amino-indole derivatives | Competing side reactions at the ester group |

Mechanistic Insights and Comparative Reactivity

Scientific Research Applications

Methyl 6-butoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-butoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and structural properties of methyl 6-butoxy-1H-indole-2-carboxylate can be contextualized by comparing it to analogs with variations in substituent groups, positions, and ester functionalities. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison of this compound and Analogs

Substituent Effects

- Positional Isomerism : Shifting the alkoxy group from the 6- to the 5- or 7-position (e.g., 5-methoxyindole-2-carboxylic acid, CAS 4382-54-1) alters electronic distribution and steric interactions, affecting binding to biological targets .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., methyl 6-methoxy-1H-indole-2-carboxylate) are more lipophilic and metabolically labile than carboxylic acids (e.g., 5-methoxyindole-2-carboxylic acid), which exhibit stronger intermolecular interactions (e.g., hydrogen bonding) .

Functional Group Modifications

- Trifluoromethyl Substitution : Replacing butoxy with trifluoromethyl (e.g., methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate) introduces electron-withdrawing effects, stabilizing the molecule against oxidative degradation and altering dipole moments .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl 5-methoxyindole-2-carboxylate) have marginally higher steric bulk and slower enzymatic hydrolysis rates compared to methyl esters, influencing pharmacokinetics .

Analytical Characterization

Structural elucidation of these compounds typically employs:

- NMR/FTIR : To confirm substituent positions and functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹ in IR) .

- Chromatography (HPLC/GC) : For purity assessment and separation of positional isomers (e.g., distinguishing 6-methoxy from 5-methoxy derivatives) .

- X-ray Crystallography : Programs like SHELX are widely used for determining crystal structures, particularly for validating substituent orientations .

Biological Activity

Methyl 6-butoxy-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indole-2-carboxylic acid derivative class, which has been shown to exhibit various biological activities. The structure features an indole core, which is known for its ability to chelate metal ions, enhancing interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as HIV-1 integrase inhibitors. Integrase plays a crucial role in the life cycle of HIV by facilitating the integration of viral DNA into the host genome.

Key Findings:

- Inhibitory Potency : Compounds derived from indole-2-carboxylic acid have demonstrated significant inhibitory effects on HIV-1 integrase, with IC50 values ranging from 0.13 μM to 6.85 μM for various derivatives .

- Mechanism of Action : The binding conformation analysis indicates that the indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of integrase, enhancing inhibitory activity .

- Structural Modifications : The introduction of long-chain alkyl groups (such as butoxy) at specific positions on the indole core has been shown to improve binding interactions with integrase, potentially leading to enhanced antiviral efficacy .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer treatment. Indole derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain indole derivatives exhibit significant cytotoxic effects against malignant brain tumor cells, suggesting potential applications in cancer therapy .

- Mechanism of Action : The mechanism often involves apoptosis induction through interaction with DNA or other cellular targets, leading to cell death in neoplastic cells .

Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antiviral | This compound | 0.13 - 6.85 | Integrase inhibition via Mg²⁺ chelation |

| Anticancer | This compound | Varies by cell line | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 6-butoxy-1H-indole-2-carboxylate with high yield and purity?

- Methodological Answer : Synthesis optimization requires adjusting temperature, solvent polarity, and reactant stoichiometry. For analogous indole carboxylates, refluxing with acetic acid (AcOH) under inert atmospheres improves cyclization efficiency. Solvents like DMF or THF may enhance solubility of intermediates. Monitoring via TLC or HPLC ensures reaction completion, while recrystallization or column chromatography achieves purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and esterification, IR for carbonyl (C=O) and indole N-H stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Computational tools like PubChem-derived InChIKey and SMILES strings aid in structural alignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of vapors. Store at 2–8°C in airtight containers. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols include CO₂ fire extinguishers for combustion and spill containment with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Control for variables like solvent carriers (DMSO vs. aqueous buffers) and cell line specificity. Statistical tools from split-plot experimental designs (e.g., randomized blocks with replicates) minimize confounding factors. Meta-analysis of dose-response curves clarifies EC₅₀ discrepancies .

Q. What experimental strategies are recommended to study the environmental fate and degradation pathways of this compound?

- Methodological Answer : Conduct abiotic/biotic degradation studies under controlled pH, UV exposure, and microbial consortia. Use LC-MS/MS to track degradation products. Environmental partitioning can be modeled via octanol-water coefficients (log P) and soil adsorption assays. Long-term ecotoxicity studies should follow OECD guidelines for aquatic/terrestrial organisms .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of derivatives of this compound?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map electron density and reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. Validate predictions with synthetic analogs (e.g., halogen or methoxy substitutions) and compare experimental vs. computed spectroscopic profiles .

Q. What methodological considerations are essential when designing dose-response studies for pharmacological evaluation?

- Methodological Answer : Use a logarithmic dose range (e.g., 1 nM–100 µM) with ≥3 replicates per concentration. Include positive/negative controls (e.g., known agonists/inhibitors). Apply nonlinear regression (GraphPad Prism) to calculate Hill coefficients and assess efficacy-toxicity windows. For in vivo studies, adhere to ARRIVE guidelines for ethical and statistical rigor .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

- Methodological Answer : Replicate thermogravimetric analysis (TGA) under identical heating rates and atmospheres (N₂ vs. air). Compare DSC profiles to identify polymorphic transitions. Cross-reference with computational stability predictions (e.g., bond dissociation energies via DFT). Contradictions may arise from impurities or moisture content, necessitating Karl Fischer titration for verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.